Methyl 2-methylpiperidine-4-carboxylate

CAS No.: 125104-32-7

Cat. No.: VC8223019

Molecular Formula: C8H15NO2

Molecular Weight: 157.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125104-32-7 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 |

| IUPAC Name | methyl 2-methylpiperidine-4-carboxylate |

| Standard InChI | InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3 |

| Standard InChI Key | LMRCYTXOCDKRRY-UHFFFAOYSA-N |

| SMILES | CC1CC(CCN1)C(=O)OC |

| Canonical SMILES | CC1CC(CCN1)C(=O)OC |

Introduction

Chemical Structure and Properties

Molecular Characteristics

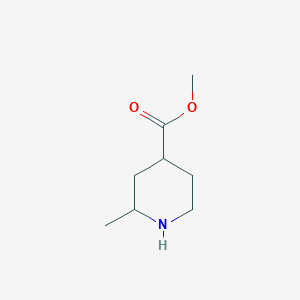

Methyl 2-methylpiperidine-4-carboxylate has the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. Its IUPAC name is methyl 2-methylpiperidine-4-carboxylate, and its stereochemistry (e.g., cis or trans configurations) significantly influences its reactivity and biological activity. The compound’s structure includes:

-

A six-membered piperidine ring with a nitrogen atom.

-

A methyl group at the 2-position.

-

A methyl ester (–COOCH₃) at the 4-position.

The stereochemical configuration of substituents is critical for its role as a chiral building block in drug synthesis.

Physicochemical Properties

Key properties include:

-

Solubility: Slightly soluble in water; miscible with organic solvents like methanol and dichloromethane .

Synthesis and Industrial Production

Hydrogenation and Esterification

A common method involves hydrogenating 4-methyl-2-picolinic acid using palladium on carbon (Pd/C) under pressurized hydrogen (2–3 kg/cm²), followed by esterification with methanol. This approach yields the racemic mixture, which is resolved using chiral acids like D-amygdalic acid . For example:

-

Reduction: 4-Methyl-2-picolinic acid → 4-methylpiperidine-2-carboxylic acid (via hydrogenation).

-

Esterification: Reaction with methanol and thionyl chloride (SOCl₂) to form the methyl ester .

Oxidation-Reduction Approach

An alternative route (CN102887854B) uses 4-picoline-2-carboxylate, which is oxidized to its N-oxide using phosphomolybdic acid and hydrogen peroxide. Subsequent reduction with sodium borohydride yields the target compound .

Industrial Optimization

Industrial processes prioritize cost efficiency and safety:

Applications in Pharmaceutical and Chemical Research

Drug Intermediate

Methyl 2-methylpiperidine-4-carboxylate is a key intermediate in synthesizing argatroban, a thrombin inhibitor used to treat ischemic stroke . Its stereochemistry ((2R,4R)-configuration) is critical for argatroban’s anticoagulant activity .

Enzyme Inhibition and Receptor Targeting

-

Neurological Disorders: Derivatives exhibit activity as NMDA receptor antagonists, showing potential in treating Parkinson’s disease and neuropathic pain .

-

Antimicrobial Agents: Piperidine derivatives are explored for antitubercular activity .

Asymmetric Catalysis

The compound serves as a ligand in asymmetric hydrogenation reactions, enabling the synthesis of sterically demanding chiral amines .

Recent Research and Innovations

Stereoselective Synthesis

Recent advances focus on diastereoselective methods using chiral auxiliaries (e.g., Boc/Fmoc groups) to control stereochemistry . For example, asymmetric hydrogenation of pyridine precursors with ruthenium catalysts achieves >95% enantiomeric excess .

Biocatalytic Approaches

Enzymatic resolution using lipases or esterases offers an eco-friendly alternative to traditional resolution methods.

Comparative Analysis of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume